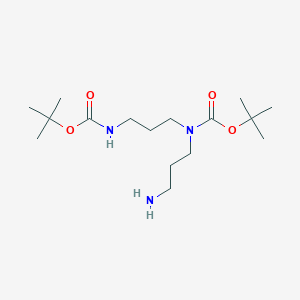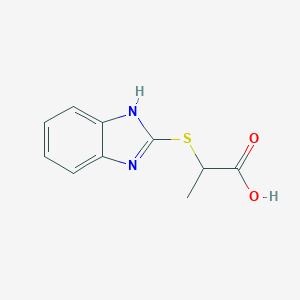
N-(2-fluorophenyl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-methylpentanamide, commonly known as NFP, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder with a molecular formula of C12H17FNO and a molecular weight of 209.27 g/mol. NFP is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of NFP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain and nervous system. It has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety, mood, and pain perception. NFP has also been shown to inhibit the activity of certain enzymes and receptors that are involved in the inflammatory response.
Biochemical and Physiological Effects
NFP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, and to have anticonvulsant properties. NFP has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation. It has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
NFP has several advantages for use in lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. It has been shown to have low toxicity and a favorable safety profile, making it a safe and effective candidate for use in animal studies. However, NFP has some limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on NFP. One area of interest is the development of new therapeutic applications for NFP, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of new diagnostic tools for the detection of cancer and other abnormal cells in the body. Further research is also needed to better understand the mechanism of action of NFP and to identify potential side effects and safety concerns.
Synthesemethoden
NFP can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-bromo-2-methylpentanoyl chloride in the presence of a base. The resulting intermediate is then treated with an amine to form NFP. The synthesis of NFP is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
NFP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and disorders. NFP has also been studied for its potential use as a diagnostic tool for detecting cancer cells and other abnormal cells in the body.
Eigenschaften
CAS-Nummer |
6173-96-2 |
|---|---|
Produktname |
N-(2-fluorophenyl)-2-methylpentanamide |
Molekularformel |
C12H16FNO |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
DVDNTZYKBWMPNM-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1F |
Kanonische SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




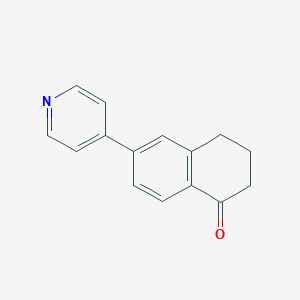
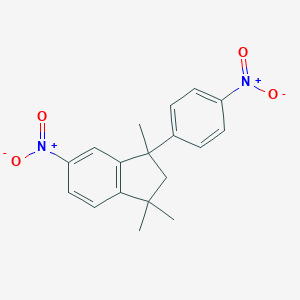
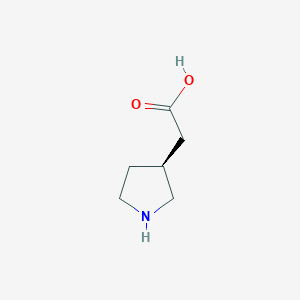
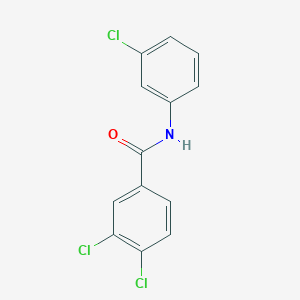




![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
